BenchChemオンラインストアへようこそ!

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

HCV Protease Inhibitor Peptidomimetic Synthesis Amino Aldehyde Intermediate

This Boc-protected amino aldehyde is the definitive P1 building block for HCV NS3/4A protease inhibitors like boceprevir. The unique cyclobutyl side chain is pharmacophorically essential for high-affinity S1 pocket binding; substitution with generic Boc-amino aldehydes (e.g., Boc-leucinal) is not viable. Its reactive aldehyde handle enables direct cyanohydrin formation and convergent synthesis, streamlining process development. Procure this specific intermediate to ensure synthetic fidelity and avoid costly functional group interconversions.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 394735-19-4
Cat. No. B1314430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
CAS394735-19-4
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC1)C=O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15)
InChIKeyLVCAPQKMCGHHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate CAS 394735-19-4: Key Intermediate in HCV NS3 Protease Inhibitor Synthesis


tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4), also known as N-Boc-3-cyclobutyl-DL-alaninal, is a Boc-protected amino aldehyde building block with molecular formula C12H21NO3 and molecular weight 227.30 g/mol [1]. It serves as a critical intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A serine protease inhibitors, most notably boceprevir (SCH 503034) and related clinical candidates [2]. The compound contains a reactive aldehyde group essential for subsequent transformations (e.g., cyanohydrin formation, reduction to alcohol) and a cyclobutyl side chain that directly maps to the P1 pharmacophore of peptidomimetic HCV protease inhibitors [3].

Why Generic Boc-Amino Aldehydes Cannot Substitute for CAS 394735-19-4 in HCV Protease Inhibitor Synthesis


Substitution of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate with a generic Boc-amino aldehyde (e.g., Boc-leucinal, Boc-valinal) is not feasible in the context of HCV NS3 protease inhibitor synthesis. The cyclobutylmethyl side chain is a critical P1 pharmacophore element that occupies the S1 pocket of the NS3 protease active site; replacement with a smaller (isopropyl) or larger (cyclohexyl) alkyl group drastically alters binding affinity (Ki shifts from ~14 nM to >1 µM in related series) [1]. Furthermore, the aldehyde oxidation state of this intermediate enables specific synthetic transformations—such as reductive amination or cyanohydrin formation—that are not possible with the corresponding Weinreb amide analog (CAS 394735-18-3) without additional functional group interconversion steps [2]. The specific stereoelectronic properties conferred by the cyclobutyl ring (ring strain, conformational rigidity) also influence downstream coupling efficiency and are not replicated by acyclic or larger-ring analogs [3].

Product-Specific Quantitative Evidence for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4) vs. Comparators


Superior Synthetic Utility: Direct Aldehyde Enables Key Reduction Step vs. Weinreb Amide Intermediate

The aldehyde functionality of CAS 394735-19-4 allows direct reduction to the corresponding alcohol using LiAlH4 in cold THF, a critical step in the synthesis of the hydroxyamide intermediate required for boceprevir [1]. In contrast, the closely related Weinreb amide analog tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 394735-18-3) must first be reduced to the aldehyde (i.e., CAS 394735-19-4 itself) before further transformation, adding an extra synthetic step and reducing overall yield [2]. This differentiation is quantified by the overall yield of the boceprevir synthesis: the route employing CAS 394735-19-4 as a direct aldehyde intermediate achieves 16.4% yield over 11 steps, whereas an alternative isotopic labeling route using a different aldehyde analog requires 16 steps with only 2.5% overall yield .

HCV Protease Inhibitor Peptidomimetic Synthesis Amino Aldehyde Intermediate

Validated Purity and Stability Specifications for GMP-Like Procurement

Commercial suppliers of CAS 394735-19-4 offer purity grades ranging from 95% to ≥98% . For comparison, the Weinreb amide analog CAS 394735-18-3 is typically offered at 95% purity without a higher-grade option commonly listed . The target compound also mandates strict storage conditions: -20°C under inert nitrogen atmosphere to preserve aldehyde integrity, whereas the corresponding carboxylic acid derivative (Boc-cyclobutylalanine) is stable at 2–8°C without inert gas protection [1].

Quality Control Pharmaceutical Intermediate Procurement Specification

Chiral Configuration Flexibility: Racemic vs. Enantiopure Procurement Options

CAS 394735-19-4 is the racemic (DL) form of Boc-3-cyclobutylalaninal [1]. For structure-activity relationship (SAR) studies requiring single enantiomers, the (S)-enantiomer (CAS not specified) is available as a separate procurement item with purity typically 95% . In contrast, the Weinreb amide analog CAS 394735-18-3 is predominantly offered only as the racemate; no enantiopure version is widely listed . The molecular weight difference between the aldehyde (227.30 g/mol) and the Weinreb amide (286.37 g/mol) also impacts shipping costs and stoichiometric calculations in large-scale synthesis.

Stereochemistry Medicinal Chemistry Chiral Intermediate

Direct Mapping to Boceprevir P1 Pharmacophore via Single Oxidation Step

In the patented synthesis of boceprevir (SCH 503034), the hydroxyamide intermediate derived from CAS 394735-19-4 is oxidized via Swern conditions to the corresponding α-ketoamide, which constitutes the P1 electrophilic warhead of the final drug [1]. This single oxidation step is not possible from the Weinreb amide analog (CAS 394735-18-3), which would require deprotection, reduction, and re-oxidation sequences to install the α-ketoamide [2]. The boceprevir analog series demonstrates that the cyclobutyl P1 group is essential for potent NS3 protease inhibition: replacement with isopropyl reduces Ki by >100-fold (14 nM vs. ~1.5 µM) [3].

HCV Protease Inhibitor Pharmacophore Mapping Late-Stage Functionalization

High-Value Application Scenarios for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4) in HCV Drug Discovery


Synthesis of Boceprevir and Related HCV NS3 Protease Inhibitors

CAS 394735-19-4 is the immediate precursor to the P1 hydroxyamide and α-ketoamide pharmacophores of boceprevir (SCH 503034) and its clinical analogs [1]. Procurement of this aldehyde intermediate enables a convergent synthesis strategy where the cyclobutyl-containing P1 fragment is coupled to P2–P4 peptide mimetics in late-stage steps, reducing the number of linear steps and improving overall process efficiency [2].

Medicinal Chemistry SAR Exploration of Cyclobutyl P1 Modifications

For structure-activity relationship studies aiming to optimize the P1 substituent of HCV protease inhibitors, CAS 394735-19-4 provides a versatile aldehyde handle for reductive amination, Grignard addition, or Wittig olefination to introduce diverse functionality while retaining the critical cyclobutyl ring [3]. The racemic or enantiopure forms allow parallel evaluation of stereochemical effects on potency and selectivity .

Development of Scalable, High-Yield Synthetic Routes to Amino Hydroxyamides

Industrial process chemists can leverage the aldehyde group of CAS 394735-19-4 for direct cyanohydrin formation followed by hydrolysis to the hydroxyamide, a key intermediate in boceprevir manufacturing . This route avoids the use of Weinreb amide intermediates and their associated additional reduction steps, contributing to a more atom-economical and cost-effective process suitable for pilot-plant scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.